molecular formula C32H48O5 B1655413 11-Oxoursolic acid acetate CAS No. 35959-01-4

11-Oxoursolic acid acetate

Cat. No. B1655413
CAS RN: 35959-01-4
M. Wt: 512.7 g/mol
InChI Key: XDHCWTUZCOFKRH-CIKBGXLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Oxoursolic acid acetate is a natural product found in Bursera linanoe and Bursera penicillata with data available.

Scientific Research Applications

Metabolic Tracer Development and Use

One of the applications of 11-Oxoursolic acid acetate is in the development of metabolic tracers. For example, Carbon-11 labeled acetate ([1-11C]acetate), a derivative of 11-Oxoursolic acid acetate, has been validated as a tracer for oxidative metabolism in positron emission tomography (PET) studies. This tracer allows for the assessment of myocardial oxygen consumption and blood flow, providing valuable insights into cardiac function and health (Sun et al., 1998). Similarly, [1-11C]acetate has been used for noninvasive determination of cardiac oxygen consumption by PET, showing potential for clinical and experimental applications in understanding and diagnosing myocardial diseases (Armbrecht et al., 1989).

Cancer Research and Imaging

In the context of cancer research, 11-Oxoursolic acid acetate derivatives, like [11C]Acetate, show promise in tumor imaging. Studies have investigated the uptake of [11C]Acetate in prostate cancer, indicating its potential for tumor identification and possibly differentiating between neoplastic and non-neoplastic tissues (Oyama et al., 2002). This tracer has been explored for its sensitivity in detecting prostate cancer compared to other imaging agents like [18F]FDG PET.

Investigation of Oxidative Metabolism

11-Oxoursolic acid acetate derivatives have been used to study oxidative metabolism in various contexts. For instance, [1-11C]acetate PET imaging has been employed to investigate astrocytic oxidative metabolism in both rats and humans (Wyss et al., 2009). These studies provide insights into the metabolic activities of astrocytes during brain activation. Moreover, [1-11C]acetate has been validated as a tracer for assessing oxidative metabolism in the renal cortex, demonstrating its utility in exploring renal oxidative metabolism (Juillard et al., 2007).

properties

CAS RN

35959-01-4

Product Name

11-Oxoursolic acid acetate

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C32H48O5/c1-18-9-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)17-22(34)26-29(6)12-11-24(37-20(3)33)28(4,5)23(29)10-13-31(26,30)8/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23+,24+,25+,26-,29+,30-,31-,32+/m1/s1

InChI Key

XDHCWTUZCOFKRH-CIKBGXLUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O

SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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